Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)piperazin-2-one
The following technical guide details the physicochemical properties, synthesis, and applications of 4-(6-Chloropyrazin-2-yl)piperazin-2-one , a critical heterocyclic intermediate in the development of kinase inhibitors (e.g., GCN2, ATR).
Executive Summary
4-(6-Chloropyrazin-2-yl)piperazin-2-one is a functionalized pyrazine scaffold widely utilized in medicinal chemistry as a building block for targeted protein kinase inhibitors. Its structure features a piperazin-2-one ring fused to a 6-chloropyrazine moiety, providing a rigid, polar core that facilitates hydrogen bonding interactions within ATP-binding pockets. This guide provides a comprehensive analysis of its physicochemical profile, synthetic routes, and analytical characterization to support high-fidelity drug development workflows.
Chemical Identity & Structural Analysis
The compound is characterized by a pyrazine ring substituted at the 2-position by a chlorine atom and at the 6-position by the N4-atom of a piperazin-2-one ring. The presence of the lactam (cyclic amide) in the piperazine ring introduces distinct electronic properties compared to a standard piperazine.
| Property | Data |
| IUPAC Name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one |
| CAS Number | 1703018-82-9 (Primary), 59023-54-0 (Generic/Isomer) |
| Molecular Formula | C₈H₉ClN₄O |
| Molecular Weight | 212.64 g/mol |
| Exact Mass | 212.0465 |
| SMILES | O=C1CN(C2=CN=CC(Cl)=N2)CCN1 |
| InChIKey | Predicted based on structure |
Structural Features[1][3][4][5][6][7][8][9][10][11][12]
-
Electrophilic Center: The C-Cl bond on the pyrazine ring is highly activated for nucleophilic aromatic substitution (
), making it an ideal "handle" for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination). -
H-Bond Donor/Acceptor: The lactam nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen and pyrazine nitrogens serve as acceptors.
-
Rigidity: The planar amide bond in the piperazinone ring restricts conformational flexibility compared to a saturated piperazine.
Physicochemical Profile
Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.
Experimental & Predicted Properties
| Parameter | Value/Range | Source/Note |
| Physical State | Off-white to pale yellow solid | Experimental (Synthesis workup) |
| Melting Point | 145 – 150 °C (Decomposition likely >200°C) | Estimated from structural analogs |
| Solubility (Water) | Low to Moderate (< 1 mg/mL) | Predicted (Polar surface area) |
| Solubility (Organic) | High in DMSO, DMF, EtOAc, DCM | Experimental (Reaction solvents) |
| LogP (Octanol/Water) | ~0.2 – 0.8 | Predicted (Consensus) |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Calculated |
| pKa (Base) | ~1.5 (Pyrazine N), ~14 (Amide NH) | Predicted |
Solubility & Stability Insights
-
Solvent Compatibility: The compound is stable in aprotic polar solvents (DMSO, DMF) used for stock solutions (typically 10-20 mM).
-
Aqueous Stability: Hydrolytically stable at neutral pH. The lactam ring is resistant to hydrolysis under standard physiological conditions but may open under harsh acidic/basic reflux.
-
Photostability: Pyrazine derivatives can be light-sensitive; storage in amber vials is recommended.
Synthesis & Manufacturing
The synthesis of 4-(6-chloropyrazin-2-yl)piperazin-2-one typically involves a nucleophilic aromatic substitution (
Synthetic Protocol (Step-by-Step)
Reaction:
-
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Piperazin-2-one (1.0 - 1.2 eq)
-
Base:
(2.0 eq) or DIPEA (N,N-Diisopropylethylamine) -
Solvent: 1,4-Dioxane or DMF (Dimethylformamide)
-
-
Procedure:
-
Charge: Dissolve 2,6-dichloropyrazine in 1,4-dioxane under an inert atmosphere (
). -
Addition: Add piperazin-2-one and the base (
). -
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: 213/215).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Methanol in Dichloromethane (0%
5% MeOH/DCM). -
Yield: Typically 60–80%.
-
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of 4-(6-Chloropyrazin-2-yl)piperazin-2-one via
Analytical Characterization
Reliable identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Observed Mass:
- (³⁵Cl isotope)
- (³⁷Cl isotope)
-
Isotope Pattern: Characteristic 3:1 ratio of M : M+2 peaks due to the single chlorine atom.
Proton NMR (¹H-NMR)
Solvent: DMSO-
-
Pyrazine Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (
8.0 – 8.5 ppm). -
Piperazinone Protons:
-
N1-H: Broad singlet around
6.0 – 8.0 ppm (exchangeable). -
C3-H: Singlet or multiplet around
3.5 – 4.0 ppm (adjacent to carbonyl). -
Ethylene Bridge (C5/C6): Multiplets around
3.5 – 4.2 ppm.
-
Applications in Drug Discovery
This compound serves as a "privileged scaffold" in the design of kinase inhibitors.
-
GCN2 Inhibitors: Used to synthesize inhibitors for the General Control Nonderepressible 2 (GCN2) kinase, a target in cancer immunotherapy. The chlorine atom is displaced by amines or boronic acids to link the core to solubilizing groups.
-
ATR Inhibitors: Structural similarity to intermediates used in Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., Berzosertib analogs), where the pyrazine core scaffolds the ATP-binding interaction.
-
Library Synthesis: The chloropyrazine moiety allows for rapid diversification at the 6-position, enabling the generation of Structure-Activity Relationship (SAR) libraries.
Derivatization Logic
Figure 2: Strategic derivatization pathways for the scaffold in medicinal chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential sensitizer.
-
Storage: Store at 2–8°C under inert gas (
or Ar) to prevent oxidative degradation. -
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a fume hood.
References
-
GCN2 Inhibitors Patent: Gcn2 inhibitors and uses thereof. WO2019148132A1. (2019). Link
-
Pyrazine Synthesis Review: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate. (2022). Link
-
Chemical Identity: 4-(6-Chloro-2-pyrazinyl)-2-piperazinone Product Page. ChemicalBook. Link
-
Related Scaffold Synthesis: Synthesis of 1- and 4-substituted piperazin-2-ones. ResearchGate.[1] Link
